molecular formula C16H16O B13960693 1,2,3,4-Tetramethyldibenzo[b,d]furan CAS No. 138522-90-4

1,2,3,4-Tetramethyldibenzo[b,d]furan

Cat. No.: B13960693
CAS No.: 138522-90-4
M. Wt: 224.30 g/mol
InChI Key: ORMRTWDNPANISK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyldibenzofuran is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a fused ring structure consisting of two benzene rings and one furan ring The presence of four methyl groups at the 1, 2, 3, and 4 positions of the dibenzofuran structure makes 1,2,3,4-tetramethyldibenzofuran unique

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyldibenzofuran can be synthesized through several methods. One common approach involves the bromination and iodination of 3,4,3’,4’-tetramethyldiphenyl ether to form 2,2’-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 1,2,3,4-tetramethyldibenzofuran .

Industrial Production Methods: Industrial production of 1,2,3,4-tetramethyldibenzofuran typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetramethyldibenzofuran undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Common Reagents and Conditions:

    Friedel-Crafts Acylation: Common reagents include acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used for oxidation reactions.

Major Products:

Scientific Research Applications

1,2,3,4-Tetramethyldibenzofuran has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetramethyldibenzofuran is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and steric interactions. This makes it a valuable compound for studying the effects of methyl substitution on the properties and reactions of dibenzofurans.

Properties

CAS No.

138522-90-4

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1,2,3,4-tetramethyldibenzofuran

InChI

InChI=1S/C16H16O/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8H,1-4H3

InChI Key

ORMRTWDNPANISK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C3=CC=CC=C3O2)C)C

Origin of Product

United States

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